molecular formula C9H10N2O5 B14155046 N~2~-(Furan-2-carbonyl)asparagine CAS No. 5106-71-8

N~2~-(Furan-2-carbonyl)asparagine

Cat. No.: B14155046
CAS No.: 5106-71-8
M. Wt: 226.19 g/mol
InChI Key: VSCIFXWBJOSBSX-UHFFFAOYSA-N
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Description

N~2~-(Furan-2-carbonyl)asparagine is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The compound is characterized by the presence of a furan ring attached to the asparagine molecule, which is an amino acid. This unique structure imparts specific properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Furan-2-carbonyl)asparagine typically involves the reaction of furan-2-carbonyl chloride with asparagine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of N2-(Furan-2-carbonyl)asparagine may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N~2~-(Furan-2-carbonyl)asparagine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-(Furan-2-carbonyl)asparagine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(Furan-2-carbonyl)asparagine involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The asparagine moiety can be involved in metabolic pathways, influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(Furan-2-carbonyl)asparagine is unique due to the combination of the furan ring and the asparagine moiety. This combination imparts specific properties, such as enhanced reactivity and potential biological activity, making it distinct from other similar compounds .

Properties

CAS No.

5106-71-8

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

4-amino-2-(furan-2-carbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C9H10N2O5/c10-7(12)4-5(9(14)15)11-8(13)6-2-1-3-16-6/h1-3,5H,4H2,(H2,10,12)(H,11,13)(H,14,15)

InChI Key

VSCIFXWBJOSBSX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

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